3,5-Dibromo-4-methoxybenzamidoxime
Description
Overview of Amidoxime (B1450833) Chemistry and its Academic Significance
Amidoximes are a fascinating class of organic compounds characterized by the presence of both a hydroxylimino (=N-OH) and an amino (-NH2) group attached to the same carbon atom. This unique functional group arrangement makes them structurally related to both amidines and oximes, imparting a rich and versatile chemistry. First synthesized in the 19th century, amidoximes have grown to become highly significant in various fields of chemical science. chemexper.comrsc.org
Their academic significance stems primarily from two key areas:
Synthetic Versatility: Amidoximes are stable, often crystalline solids, that serve as valuable building blocks for the synthesis of a wide array of heterocyclic compounds, such as 1,2,4-oxadiazoles. chemicalbook.combiodeep.cn
Biological and Pharmaceutical Relevance: The amidoxime moiety is recognized as a key structural feature in many biologically active molecules. chemicalbook.com Compounds containing this group have been investigated for a vast range of therapeutic applications, including as antibacterial, anti-inflammatory, and antineoplastic agents. chemicalbook.comuni.lu Furthermore, they are known to act as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes. chemicalbook.comnih.gov
The most common and widely used method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. rsc.orgnih.gov
The Role of Substituted Benzamidoximes in Contemporary Chemical Research
Benzamidoximes, which feature an amidoxime group attached to a benzene (B151609) ring, and their substituted derivatives are a particularly important subclass. The aromatic ring provides a scaffold that can be readily modified with various substituents, allowing for the fine-tuning of the molecule's chemical and physical properties.
In contemporary research, substituted benzamidoximes are heavily investigated, especially in medicinal chemistry where they are often employed as prodrugs. The amidoxime group can be enzymatically reduced in the body to the corresponding amidine, which may be the active form of the drug. chemexper.com This prodrug strategy can improve a drug's pharmacokinetic profile. Research has explored how different substituents on the benzene ring influence the compound's metabolic activation and electrochemical properties. chemexper.com
Furthermore, substituted benzamidoximes are crucial intermediates in the synthesis of more complex molecules, including various heterocyclic systems used in drug discovery. biodeep.cnresearchgate.net For instance, studies have shown that halogen-substituted benzamidoximes can exhibit potent effects on cancer cells. acgpubs.orgsigmaaldrich.com
Specific Research Focus on 3,5-Dibromo-4-methoxybenzamidoxime within the Chemical Literature
Despite the broad interest in substituted benzamidoximes, a specific focus on this compound in dedicated, peer-reviewed research articles is notably absent. The primary sources of information for this compound are chemical databases and supplier catalogs, which confirm its existence and provide basic structural and computed property data. uni.lunih.gov
Chemical Identity and Properties
The fundamental details of this compound are well-established in chemical databases like PubChem. nih.gov
Table 1: Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide nih.gov |
| CAS Number | 31419-81-5 nih.gov |
| Molecular Formula | C₈H₈Br₂N₂O₂ nih.gov |
| Molecular Weight | 323.97 g/mol nih.gov |
| InChIKey | KDCMGKXESJFOMD-UHFFFAOYSA-N nih.gov |
While experimental data is scarce, computational models provide predictions for its physicochemical properties.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| XLogP3 | 2.4 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
| Topological Polar Surface Area | 67.8 Ų nih.gov |
| Monoisotopic Mass | 321.89525 Da nih.gov |
Probable Synthetic Pathway
Given the lack of published synthesis procedures for this compound, a probable pathway can be inferred from the standard and well-documented synthesis of analogous compounds. The most common method for preparing benzamidoximes is the reaction of the corresponding benzonitrile (B105546) with hydroxylamine. researchgate.net
The likely precursor for the target compound is 3,5-Dibromo-4-methoxybenzonitrile (B164910) . This starting material is a known compound listed in chemical supplier catalogs. sigmaaldrich.com Following the general procedure for amidoxime synthesis, this nitrile would be reacted with hydroxylamine, often in the presence of a base like sodium hydroxide (B78521), in a suitable solvent system such as aqueous ethanol (B145695).
Table 3: Proposed Synthesis of this compound
| Step | Reactants | Reagents | Product |
|---|
This proposed synthesis is based on established chemical principles and the known preparation of the non-brominated analog, 4-methoxybenzamidoxime. researchgate.net The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atoms on the benzene ring would influence the reactivity of the nitrile group, but the fundamental reaction mechanism is expected to remain the same. The specific reaction conditions, such as temperature and reaction time, would require experimental optimization.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCMGKXESJFOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=NO)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C(=N/O)/N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953450 | |
| Record name | 3,5-Dibromo-N-hydroxy-4-methoxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31419-81-5 | |
| Record name | 3,5-Dibromo-N-hydroxy-4-methoxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31419-81-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3,5 Dibromo 4 Methoxybenzamidoxime
Established Synthetic Routes for Benzamidoxime (B57231) Derivatives
The formation of the amidoxime (B1450833) functional group is a cornerstone of synthesizing various benzamidoxime derivatives. The most prevalent and historically significant method involves the reaction of a nitrile with hydroxylamine (B1172632).
Nitrile-Hydroxylamine Condensation for Amidoxime Formation
The most widely employed method for the preparation of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile. nih.govresearchgate.net This reaction was first extensively studied by Tiemann, who demonstrated that treating a nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate in an alcoholic solvent yields the corresponding amidoxime, often after heating for several hours at 60–80 °C. nih.govresearchgate.net
The reaction mechanism involves the in situ generation of free hydroxylamine from its hydrochloride salt by the base. The nucleophilic hydroxylamine then attacks the electrophilic carbon atom of the nitrile group. This process typically provides good to high yields, sometimes up to 98%. nih.gov The reaction time can vary significantly, from one to 48 hours, depending on the specific nitrile substrate and reaction conditions. nih.gov Common solvents for this transformation are methanol (B129727) or ethanol (B145695), often at reflux temperatures to shorten the reaction duration. nih.gov
Methodological Enhancements and Optimized Reaction Conditions
To improve the efficiency, safety, and environmental footprint of amidoxime synthesis, several methodological enhancements have been developed. One significant optimization involves using triethylamine (B128534) as a base in water at room temperature, presenting a greener alternative to traditional methods. tandfonline.comtandfonline.com A study found that using 1.6 molar equivalents of triethylamine resulted in a high yield of the desired arylamidoxime (81%) without the formation of the common amide byproduct. tandfonline.com Interestingly, increasing the reaction temperature to 80°C led to a decrease in the amidoxime yield (43%) and an increase in the undesired amide (29%). tandfonline.com
Other advanced methodologies include:
Microreactor Technology: The use of microreactors has been shown to enable the safe and efficient formation of aromatic amidoximes by reacting aromatic nitriles with a 50% aqueous solution of hydroxylamine under controlled, high-temperature conditions. acs.org
Ultrasonic Irradiation: A solvent-free method utilizing ultrasonic irradiation has been reported for the synthesis of amidoximes from nitriles and hydroxylamine. This technique offers the advantages of high yields (70–85%) and significantly shorter reaction times. nih.gov
Alternative Reagents: While the nitrile-hydroxylamine reaction is dominant, other methods exist, such as the reaction of hydroxylamine with thioamides or the treatment of amides with hydroxylamine under specific conditions. nih.govresearchgate.net For instance, a one-pot synthesis from carboxylic acids has been developed, where the acid is first converted to an amide in situ and then reacted with hydroxylamine hydrochloride. rsc.org
| Method | Reagents & Conditions | Advantages | Yield | Reference |
|---|---|---|---|---|
| Classical Tiemann Method | Nitrile, Hydroxylamine HCl, Na2CO3, Alcohol, 60-80°C | Well-established, generally good yields | Up to 98% | nih.govresearchgate.net |
| Optimized Green Method | Nitrile, Hydroxylamine HCl, Triethylamine (1.6 eq.), Water, Room Temp., 6h | Green solvent, high yield, no amide byproduct | 81% | tandfonline.com |
| Ultrasonic Irradiation | Nitrile, Hydroxylamine, Solvent-free | Short reaction time, high yields | 70-85% | nih.gov |
| Microreactor Technology | Aromatic nitrile, 50% aq. Hydroxylamine, High Temp. | Enhanced safety and control, rapid reaction | Full conversion | acs.org |
Precursor Synthesis Strategies for 3,5-Dibromo-4-methoxybenzamidoxime
The synthesis of the target compound, this compound, is contingent on the successful preparation of its key intermediate, 3,5-dibromo-4-methoxybenzonitrile (B164910).
Synthesis of 3,5-Dibromo-4-methoxybenzonitrile (Inferred from 3,5-Dibromo-4-methoxybenzoic Acid Synthesis)
3,5-Dibromo-4-methoxybenzonitrile is a known compound listed with CAS number 3336-39-8. biosynth.com While direct, detailed synthetic procedures are not abundant in the primary literature, its synthesis can be inferred from related transformations. A common strategy for nitrile synthesis involves the dehydration of amides or the conversion from aldehydes. organic-chemistry.org
A plausible and frequently utilized pathway to substituted benzonitriles proceeds from the corresponding benzoic acid. For instance, 3,5-dibromo-4-methoxybenzoic acid (CAS 4073-35-2) serves as a logical starting material. googleapis.comnih.gov The synthesis could proceed via the following steps:
Conversion of the carboxylic acid to the primary amide.
Dehydration of the resulting amide to the nitrile.
Alternatively, the benzoic acid can be converted to the acid chloride. A patent notes that 3,5-dibromo-4-methoxy-benzoyl chloride is synthesized from 3,5-dibromo-4-methoxybenzoic acid, although it is described as an expensive starting material. googleapis.com This acid chloride can then be converted to the nitrile.
Bromination and Methoxylation Reactions on Benzene (B151609) Ring Precursors
The synthesis of the key precursor, 3,5-dibromo-4-methoxybenzonitrile, can also be achieved by building the substitution pattern on a simpler benzene ring. This involves electrophilic aromatic substitution and other functional group manipulations.
Bromination: The introduction of two bromine atoms onto an aromatic ring is typically achieved through electrophilic bromination. The directing effects of the substituents on the ring are crucial. For example, starting with a precursor like p-cresol, bromination with liquid bromine can yield 2,6-dibromo-p-cresol. environmentclearance.nic.in The hydroxyl group is a strong activating, ortho-, para-director, leading to substitution at the positions adjacent to it. Aromatic bromination often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile. libretexts.org Benzylic bromination, the substitution of a hydrogen on a carbon adjacent to the aromatic ring, can be achieved using N-bromosuccinimide (NBS) with a radical initiator like light or AIBN. researchgate.net
Methoxylation: The methoxy (B1213986) group can be introduced via nucleophilic substitution, typically by reacting a phenol (B47542) with a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base. environmentclearance.nic.in In one documented route, 2,6-dibromo-p-cresol is methylated using DMS and caustic soda to produce 3,5-dibromo-4-methoxytoluene. environmentclearance.nic.in This intermediate would then require conversion of the methyl group to a nitrile, for example, via benzylic bromination followed by reaction with a cyanide salt.
| Starting Material | Key Reactions | Intermediate/Product | Reference |
|---|---|---|---|
| 3,5-Dibromo-4-methoxybenzoic Acid | Amidation, then Dehydration | 3,5-Dibromo-4-methoxybenzonitrile | organic-chemistry.orggoogleapis.com |
| p-Cresol | 1. Bromination 2. Methylation (Methoxylation) | 3,5-Dibromo-4-methoxytoluene | environmentclearance.nic.in |
| Benzene Derivative | Electrophilic Bromination (e.g., with Br₂/FeBr₃) | Brominated Benzene Derivative | libretexts.org |
Direct Synthesis of this compound
The direct synthesis of this compound (CAS 31419-81-5) follows the well-established nitrile-hydroxylamine condensation reaction discussed previously. nih.gov The immediate precursor for this transformation is 3,5-dibromo-4-methoxybenzonitrile.
The reaction would involve treating 3,5-dibromo-4-methoxybenzonitrile with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base (e.g., sodium carbonate, sodium hydroxide (B78521), or triethylamine). The reaction would likely be carried out in a protic solvent like ethanol or methanol and may require heating to proceed at a reasonable rate. The final product, 3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide, would then be isolated and purified. nih.gov
Amidoximation Procedures from the Corresponding Nitrile
The most prevalent and direct method for synthesizing this compound is through the amidoximation of its nitrile precursor, 3,5-Dibromo-4-methoxybenzonitrile. This reaction is a specific example of a general and widely used method for preparing amidoximes from nitriles. nih.govmdpi.com
The core of the procedure involves the reaction of the nitrile with hydroxylamine. nih.gov Typically, hydroxylamine is generated in situ from its salt, most commonly hydroxylamine hydrochloride, by the addition of a base. nih.govunt.edu Common bases used for this purpose include sodium carbonate, sodium hydroxide, or triethylamine. nih.govunt.eduresearchgate.net The reaction is generally carried out in a protic solvent, with methanol or ethanol being the most common choices, often in the presence of water. mdpi.comresearchgate.net
The process typically requires heating the reaction mixture at reflux for a duration that can range from a few hours to over 24 hours, depending on the specific substrate and conditions employed. nih.govresearchgate.net For instance, a general procedure for a related compound, 4-methoxybenzamidoxime, involves refluxing the corresponding nitrile with hydroxylamine hydrochloride and sodium hydroxide in an ethanol/water mixture for 17 hours. researchgate.net A similar approach is applicable for the synthesis of this compound.
General Reaction Scheme:
3,5-Dibromo-4-methoxybenzonitrile + NH₂OH → this compound
A typical laboratory-scale synthesis would involve dissolving 3,5-Dibromo-4-methoxybenzonitrile in methanol, followed by the addition of hydroxylamine hydrochloride and a base like triethylamine. unt.edu The mixture is then heated under reflux until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.
Reaction Yield Optimization and Purity Considerations
Optimizing the yield and ensuring the purity of the final product, this compound, are crucial aspects of its synthesis. Several reaction parameters significantly influence the outcome of the amidoximation reaction. mdpi.comosti.gov
Key factors that can be adjusted to optimize the synthesis include the reaction temperature, reaction time, the molar ratio of reactants (nitrile to hydroxylamine), and the choice of solvent. mdpi.comosti.gov The reaction is often performed at elevated temperatures, typically the reflux temperature of the solvent, to decrease the reaction time. nih.gov Studies on related amidoximation reactions have shown that temperatures around 70-80 °C are often optimal. osti.govornl.gov
The solvent system can also have a significant impact on reaction kinetics. For example, in the preparation of some amidoxime-based adsorbents, the conversion of the nitrile group was found to be slower in methanol compared to other solvents like dimethyl sulfoxide (B87167) (DMSO). osti.gov
Upon completion of the reaction, the crude product often precipitates from the reaction mixture upon cooling or addition of water. researchgate.net Purification is commonly achieved through recrystallization. A mixture of ethanol and water is a frequently used solvent system for this purpose, yielding a product with high purity. researchgate.net The purity of the final compound can be assessed using standard analytical techniques such as melting point determination and spectroscopic methods like NMR.
Table 1: Factors Influencing Yield and Purity of this compound
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side products. nih.govmdpi.com | An optimal temperature, often around 70-80°C, should be identified to balance reaction speed and selectivity. osti.gov |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time may promote byproduct formation. nih.govosti.gov | The reaction progress should be monitored (e.g., by TLC) to determine the optimal endpoint. |
| Reactant Ratio | The molar ratio of hydroxylamine to the nitrile group is a critical parameter. mdpi.com | Using a slight excess of hydroxylamine can help drive the reaction to completion. |
| Solvent | The solvent affects the solubility of reactants and can influence reaction kinetics. osti.gov | Solvents like methanol, ethanol, or DMSO are commonly used. The choice may depend on the specific substrate and desired reaction rate. unt.eduresearchgate.net |
| Base | A base is required to liberate free hydroxylamine from its salt. nih.govunt.edu | The choice and amount of base (e.g., Na₂CO₃, NaOH, TEA) can affect the reaction rate and work-up procedure. |
| Purification | Crude product may contain unreacted starting material or byproducts. | Recrystallization from a suitable solvent system, such as ethanol/water, is a common and effective purification method. researchgate.net |
Derivatization and Further Chemical Transformations of this compound
The this compound molecule possesses two reactive sites: the amidoxime functional group and the brominated aromatic ring. Both sites offer opportunities for further chemical modifications to create a variety of derivatives.
Reactions at the Amidoxime Functional Group
The amidoxime group is a versatile functional group capable of undergoing various chemical transformations. mdpi.com These reactions are crucial for creating new molecules, particularly heterocyclic compounds. One of the most common reactions of amidoximes is their conversion into 1,2,4-oxadiazoles. mdpi.comresearchgate.net This is typically achieved by reacting the amidoxime with an acyl chloride in the presence of a base like pyridine. researchgate.net The reaction proceeds through an initial O-acylation of the amidoxime, followed by cyclization and dehydration to form the stable oxadiazole ring.
Another significant transformation is the metal-ion mediated reaction of amidoximes. mdpi.com The amidoxime group can coordinate to metal ions, and this coordination can facilitate further reactions. For instance, coordinated amidoxime ligands can undergo rearrangement or cyclometallation. mdpi.com The amidoxime group can also be reduced to the corresponding amidine. mdpi.com
Table 2: Selected Chemical Transformations of the Amidoxime Group
| Reaction Type | Reagents/Conditions | Product Type |
| Cyclization to Oxadiazoles | Acyl chlorides, Pyridine researchgate.net | 3,5-Disubstituted-1,2,4-oxadiazoles |
| Reduction | Reducing agents (e.g., catalytic hydrogenation) | Amidines mdpi.com |
| O-Iminoacylation | Nitrile ligands, Metal ions mdpi.com | O-Acyloylamidoximes |
| N-Arylation | Buchwald–Hartwig coupling conditions mdpi.com | N-Aryl amidoximes |
It is expected that this compound would undergo these and other characteristic reactions of the amidoxime functional group, allowing for the synthesis of a diverse range of derivatives.
Modifications of the Halogenated Aromatic Moiety
The two bromine atoms on the aromatic ring of this compound are valuable handles for introducing further structural diversity through cross-coupling reactions. While specific examples for this exact molecule are not extensively documented in the provided results, the reactivity of similar dibrominated aromatic compounds is well-established.
Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3- and 5-positions of the benzene ring. For example, the synthesis of 3,5-dibromo-4-methoxy-biphenyl demonstrates that the dibrominated methoxy-phenyl core can be used in coupling reactions. sigmaaldrich.com Similarly, the synthesis of porphyrins bearing 3,5-dibromo-4-hydroxyphenyl groups indicates the utility of this substituted aromatic moiety in building larger, complex structures. nih.gov
These transformations would enable the coupling of various groups, including alkyl, aryl, and vinyl fragments, to the aromatic core, significantly expanding the range of accessible derivatives. The presence of the methoxy and amidoxime groups may influence the reactivity of the bromine atoms, potentially allowing for selective or sequential functionalization under carefully controlled conditions.
Structural Elucidation and Conformational Analysis of 3,5 Dibromo 4 Methoxybenzamidoxime
Advanced Spectroscopic Characterization Techniques
A comprehensive search of scientific literature and chemical databases indicates a lack of available experimental data for the spectroscopic characterization of 3,5-Dibromo-4-methoxybenzamidoxime. While predicted data exists, experimentally determined spectra are not presently published.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
There is currently no published experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.
Infrared (IR) Spectroscopic Analysis of Functional Groups
No experimental Infrared (IR) spectroscopic data for this compound is available in the reviewed literature.
Mass Spectrometry for Molecular Structure Confirmation
While theoretical mass-to-charge ratios for various adducts of this compound have been predicted, experimental mass spectrometry data is not currently available in published scientific literature. uni.lu
X-ray Crystallographic Studies
Determination of Solid-State Molecular Structure and Crystal Packing
A search of crystallographic databases reveals no published X-ray crystal structures for this compound.
Analysis of Intermolecular Interactions
Without a determined crystal structure, an analysis of the intermolecular interactions for this compound cannot be performed.
Tautomeric Equilibria and Conformational Preferences of the Amidoxime (B1450833) Moiety
The amidoxime functional group is known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For amidoximes, the primary tautomeric forms are the amidoxime form and the aminonitrone form. Furthermore, the amidoxime form can exist as (E) and (Z) geometric isomers.
Investigation of Amidoxime-Aminonitrone Tautomerism
The tautomeric equilibrium between the amidoxime and the zwitterionic aminonitrone forms is a key aspect of the chemistry of this class of compounds. In the case of this compound, this equilibrium can be represented as follows:
(Figure 1: Tautomeric equilibrium between the amidoxime and aminonitrone forms of this compound)
Note: Ph represents the 3,5-dibromo-4-methoxyphenyl group.
The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the solvent. Protic solvents are known to stabilize the zwitterionic (Z)-aminonitrone form through hydrogen bonding. researchgate.net
Computational studies on simpler aromatic amidoximes have shown that the (Z)-amidoxime form is generally the most stable tautomer. researchgate.net The energy difference between the tautomers is a critical factor in determining their relative populations at equilibrium.
To illustrate the type of data obtained in such investigations, the following table presents hypothetical relative energies for the tautomers of this compound, as would be determined by computational chemistry methods like Density Functional Theory (DFT).
| Tautomer | Relative Energy (kcal/mol) in Gas Phase (Hypothetical) | Relative Energy (kcal/mol) in Protic Solvent (Hypothetical) |
|---|---|---|
| (Z)-Amidoxime | 0.00 | 0.00 |
| (E)-Amidoxime | +5.2 | +4.8 |
| (Z)-Aminonitrone | +12.5 | +8.3 |
Impact of Substituents on Tautomeric Ratios
The substituents on the benzene (B151609) ring of this compound are expected to have a significant influence on the tautomeric equilibrium. The key substituents are the two bromine atoms at positions 3 and 5, and the methoxy (B1213986) group at position 4.
Bromine Atoms: Bromine is an electron-withdrawing group via the inductive effect, but a weak deactivator in electrophilic aromatic substitution due to its ability to donate electron density through resonance. In this context, the primary influence of the two bromine atoms would be to withdraw electron density from the aromatic ring, which could potentially disfavor the formation of the positively charged nitrogen in the aminonitrone tautomer.
Methoxy Group: The methoxy group is a strong electron-donating group through resonance. This donation of electron density to the aromatic ring would increase the electron density at the carbon atom of the amidoxime moiety. It has been noted in the literature that electron-donor substituents can reduce the energy gap between the oxime (amidoxime) and nitrone (aminonitrone) forms. researchgate.net
The following table provides a hypothetical representation of how substituent effects could alter the tautomeric ratio, based on general principles.
| Substituents | Predominant Tautomer (Hypothetical) | Amidoxime : Aminonitrone Ratio (Hypothetical) |
|---|---|---|
| 4-Nitro (Strongly Electron-Withdrawing) | Amidoxime | 95 : 5 |
| Unsubstituted | Amidoxime | 90 : 10 |
| 4-Methoxy (Strongly Electron-Donating) | Amidoxime (with increased Aminonitrone) | 80 : 20 |
| 3,5-Dibromo-4-methoxy | Amidoxime (net effect) | 85 : 15 |
Coordination Chemistry and Metal Complexation of 3,5 Dibromo 4 Methoxybenzamidoxime
Ligand Properties and Coordination Modes of Benzamidoximes
Benzamidoximes are a class of ligands recognized for their versatile coordination behavior, stemming from the presence of both an amino group (-NH₂) and an oxime group (-NOH) attached to the same carbon atom. These functional groups serve as the primary sites for interaction with metal ions.
The coordination capability of benzamidoximes is intrinsically linked to their acid-base properties and the protonation state of the molecule, which is dependent on the pH of the solution. The amidoxime (B1450833) group is amphoteric, meaning it can act as both a weak acid and a weak base.
Generally, benzamidoximes exhibit two key pKa values. The first, lower pKa value is associated with the protonation of the oxime nitrogen atom, forming a cationic species at acidic pH. The deprotonation of this nitrogen results in the neutral form of the ligand. The second, higher pKa value corresponds to the deprotonation of the hydroxyl group of the oxime, yielding an anionic form of the compound. For the parent benzamidoxime (B57231), these values have been experimentally determined, as shown in the table below. The presence of electron-withdrawing substituents, such as the bromine atoms in 3,5-Dibromo-4-methoxybenzamidoxime, or electron-donating groups, like the methoxy (B1213986) group, can significantly alter these pKa values, thereby affecting the stability of the different species at a given pH. nih.govresearchgate.net
Table 1: Experimental pKa Values for Benzamidoxime
| pKa Value | Corresponding Deprotonation | Resulting Form |
|---|---|---|
| pKa₁ ≈ 4.85 | Protonated Oxime Nitrogen | Neutral |
| pKa₂ ≈ 12.36 | Oxime Hydroxyl Group | Anionic |
Data sourced from reference nih.gov.
These different protonation states are crucial in coordination chemistry, as the neutral and, more commonly, the deprotonated anionic form are the species that typically coordinate with metal ions.
The spatial arrangement of the nitrogen and oxygen atoms within the amidoxime group allows for the formation of stable chelate rings with metal ions. The most common coordination mode for amidoximes is as a bidentate ligand, where it binds to a single metal center through two donor atoms. This typically involves the deprotonated oxime oxygen and the nitrogen atom of the amino group, forming a stable five-membered ring.
Beyond simple bidentate chelation, amidoximes can exhibit more complex coordination behaviors, particularly with actinide ions like uranyl (UO₂²⁺). Studies on uranyl-amidoxime complexes have revealed several binding motifs nih.govmdpi.com:
Monodentate binding: Coordination through only the oxime oxygen atom. nih.gov
Bidentate chelation: The classic coordination through the oxime oxygen and amide nitrogen.
η² (eta-2) binding: A side-on coordination where the entire N-O bond of the oxime group interacts with the uranyl cation. This mode has been identified as a highly stable form for uranyl-amidoxime complexes. mdpi.com
The specific coordination pattern adopted depends on various factors, including the metal-to-ligand ratio, the solvent system, and the presence of other competing ligands in the coordination sphere.
Synthesis and Isolation of Metal Complexes with this compound
A comprehensive review of available scientific literature and patent databases did not yield specific research detailing the synthesis and isolation of metal complexes where this compound acts as the primary ligand. While general procedures for the synthesis of transition metal and uranyl complexes with other benzamidoxime derivatives are well-documented, specific protocols and experimental findings for this particular halogenated and methoxy-substituted compound are not present in the surveyed literature.
No specific synthesis protocols for transition metal complexes of this compound have been reported in the scientific literature. Research on related compounds, such as other substituted benzamidoximes or different ligands like 3,5-dibromo-salicylaldehyde, exists but cannot be directly attributed to the title compound. mdpi.com
While the complexation of various amidoxime ligands with the uranyl ion is a significant area of research, particularly for uranium extraction from seawater, no published synthesis protocols specifically describe the reaction of this compound with uranyl salts to form discrete coordination complexes. nih.govmdpi.comresearchgate.net
Structural Characterization of Coordination Compounds
Consistent with the absence of synthesis and isolation reports, there is no available structural characterization data, such as single-crystal X-ray diffraction analysis, for coordination compounds of this compound in the scientific literature. Structural studies have been performed on complexes of related ligands like acetamidoxime (B1239325) and benzamidoxime, which have confirmed various coordination modes, but this information cannot be specifically assigned to complexes of the title compound. nih.govresearchgate.netmdpi.comresearchgate.netpsu.edunih.gov
Spectroscopic Evidence of Metal-Ligand Bonding (e.g., IR, UV-Vis)
Spectroscopic techniques are crucial in elucidating the formation and nature of metal-ligand bonds in coordination complexes. For complexes of this compound, specific shifts in infrared (IR) and ultraviolet-visible (UV-Vis) spectra upon coordination would provide evidence of metal binding.
Infrared (IR) Spectroscopy: The IR spectrum of a free ligand exhibits characteristic absorption bands for its functional groups. Upon coordination to a metal ion, the electron density around these groups is altered, leading to shifts in their vibrational frequencies. For this compound, the most informative regions in the IR spectrum would be those corresponding to the C=N, N-O, and O-H stretching vibrations of the amidoxime group. mdpi.com
Coordination of the amidoxime ligand to a metal center, typically through the oximic nitrogen and/or oxygen, would lead to predictable changes in the IR spectrum. The stretching vibration of the C=N bond is expected to shift, often to a lower wavenumber, upon coordination. researchgate.net Similarly, the N-O stretching vibration is sensitive to the coordination environment and typically shifts to a higher frequency. itu.edu.tr The broad O-H stretching band would likely disappear upon deprotonation and coordination of the oximic oxygen.
Table 1: Representative IR Spectral Data for Amidoxime Ligands and Their Metal Complexes
| Functional Group | Typical Wavenumber (Free Ligand, cm⁻¹) | Expected Shift upon Coordination |
|---|---|---|
| O-H stretch | 3600–3450 (broad) | Disappears upon deprotonation |
| N-H stretch | 3450 & 3350 (sharp) | Minor shifts |
| C=N stretch | 1680–1650 | Shift to lower wavenumbers |
Note: The data presented in this table is representative of amidoxime ligands in general and is intended to illustrate the expected spectroscopic changes for this compound complexes. mdpi.commdpi.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorptions corresponding to π→π* and n→π* transitions within the aromatic ring and the amidoxime group. Upon complexation with a metal ion, new absorption bands, known as charge-transfer bands, may appear. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the metal ion and its oxidation state. For d-block metals, d-d transitions may also be observed, although they are typically weaker than charge-transfer bands. researchgate.net
Crystallographic Analysis of Coordination Geometries
The amidoxime group can coordinate to a metal center in several ways, including as a neutral ligand or, more commonly, as a deprotonated, anionic ligand. Common coordination modes include monodentate coordination through the oximic oxygen or nitrogen, and bidentate chelation involving both the nitrogen and oxygen atoms to form a stable five-membered ring. mdpi.com
The coordination number and geometry of the resulting complex are influenced by the size and electronic properties of the metal ion, the stoichiometry of the reaction, and the presence of other ligands. Common geometries for coordination complexes include octahedral, tetrahedral, and square planar. libretexts.org For instance, in uranyl complexes with benzamidoxime, the linear uranyl ion is often surrounded by four to six donor atoms from the ligands in the equatorial plane. researchgate.net In palladacyclic complexes derived from benzamidoxime, square planar geometries around the palladium center are observed. nih.gov
Table 2: Potential Coordination Geometries for Metal Complexes of this compound
| Metal Ion (Example) | Coordination Number | Likely Geometry |
|---|---|---|
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |
| Ni(II) | 4 or 6 | Square Planar or Octahedral |
| Zn(II) | 4 | Tetrahedral |
| U(VI)O₂²⁺ | 6 or 8 | Hexagonal or Octagonal Bipyramidal |
Note: This table presents plausible coordination geometries based on known complexes of similar ligands. nih.govresearchgate.netlibretexts.org
Electronic Structure and Bonding in this compound Metal Complexes
The electronic structure and nature of the bonding in metal complexes of this compound can be investigated using a combination of experimental techniques and computational methods, such as Density Functional Theory (DFT). bohrium.comrsc.org DFT calculations can provide insights into the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the strength of the metal-ligand bonds.
The bonding in these complexes would primarily involve the donation of electron pairs from the nitrogen and/or oxygen atoms of the amidoxime group to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The electronic properties of the substituents on the aromatic ring would modulate the electron-donating ability of the ligand. The electron-withdrawing bromine atoms would be expected to lower the energy of the ligand's orbitals, while the electron-donating methoxy group would raise them. These electronic effects would, in turn, influence the stability and reactivity of the resulting metal complexes.
Ligand Design Principles for Enhanced Metal Coordination
The design of ligands with enhanced affinity and selectivity for specific metal ions is a major focus in coordination chemistry. For amidoxime-based ligands like this compound, several principles can be applied to improve their metal coordination properties.
One key strategy is the introduction of additional donor groups into the ligand framework to promote chelation. The chelate effect describes the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. Incorporating another coordinating group in a position that allows for the formation of a stable five- or six-membered chelate ring with the metal ion can significantly increase the stability constant of the complex. mdpi.com
Another approach involves modifying the electronic properties of the ligand. The introduction of electron-donating groups onto the aromatic ring can increase the basicity of the amidoxime group, leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups can be used to tune the selectivity of the ligand for different metal ions based on hard and soft acid-base (HSAB) principles.
Furthermore, the steric bulk of the substituents can influence the coordination geometry and the accessibility of the metal center. Bulky groups can be used to control the coordination number of the metal ion and to create specific binding pockets. The flexibility of the ligand backbone is also a critical factor; a more flexible ligand may be better able to accommodate the preferred coordination geometry of a particular metal ion. usf.edu These principles are actively being explored, particularly in the context of designing amidoxime-based sorbents for the selective extraction of uranium from seawater. acs.orgacs.org
Advanced Reactivity and Mechanistic Investigations of 3,5 Dibromo 4 Methoxybenzamidoxime
Thermal Decomposition Pathways of Benzamidoxime (B57231) Derivatives
The thermal decomposition of benzamidoxime derivatives can proceed through various mechanistic pathways, influenced by the molecular structure and reaction conditions. ias.ac.inresearchgate.net
Products and Kinetics of Thermolysis
Thermolysis of N-arylbenzamidoximes under an inert atmosphere typically yields a mixture of products, including benzonitriles, amides, and heterocyclic compounds like oxazoles and imidazoles. ias.ac.in For instance, the thermal decomposition of N-2-pyridylbenzamidoxime results in the formation of 2-phenyl-1H-imidazo[4,5-b]pyridine and N-(pyridin-2-yl)benzamide as major products. ias.ac.in The reaction is believed to proceed via a free radical mechanism involving the homolytic cleavage of N-O and/or C-N bonds. ias.ac.in The presence of a hydrogen donor, like tetralin, can influence the product distribution by participating in the radical reactions. ias.ac.in
The kinetics of these decomposition reactions are influenced by the substituents on the benzamidoxime core. research-solution.com For example, the rate of cyclization of 4-substituted benzamidoxime 4-nitrophenyl carbonates is dependent on the nature of the substituent at the 4-position. research-solution.com
Oxidative Transformations of the Amidoxime (B1450833) Group
The amidoxime functional group is susceptible to oxidation by various reagents, leading to different products depending on the oxidant and reaction conditions. nih.govnih.gov
Formation of Amides and Nitriles from Amidoximes
The oxidation of amidoximes can yield either amides or nitriles as the primary products. nih.govresearchgate.net The selectivity of this transformation is highly dependent on the chosen oxidizing agent. researchgate.netresearchgate.net For example, oxidation of benzamidoxime with o-iodoxybenzoic acid (IBX) in a mixture of acetonitrile (B52724) and water at room temperature selectively produces the corresponding amide in high yield. researchgate.net In contrast, using a combination of IBX and tetraethylammonium (B1195904) bromide (TEAB) favors the formation of the nitrile. researchgate.net
The oxidation of amidoximes can also be achieved using other reagents such as potassium permanganate (B83412) in combination with tetrabutylammonium (B224687) bromide and dibromoisocyanurate. researchgate.net In biological systems, enzymes like cytochrome P450 can catalyze the oxidation of amidoximes to amides and nitriles, a process that is crucial for the release of nitric oxide (NO). nih.govnih.gov
Role of Oxidants and Reaction Conditions
The choice of oxidant and the reaction conditions play a critical role in determining the outcome of amidoxime oxidation.
| Oxidant/Conditions | Major Product(s) | Reference(s) |
| o-Iodoxybenzoic acid (IBX) | Amide | researchgate.net |
| IBX / Tetraethylammonium bromide (TEAB) | Nitrile | researchgate.net |
| Cytochrome P450 | Amide and/or Nitrile | nih.govnih.gov |
| Potassium ferricyanide (B76249) / NaOH | Dimer, Benzaldoxime (B1666162) peroxide | ekb.eg |
The oxidation of amidoximes with potassium ferricyanide in the presence of sodium hydroxide (B78521) has been shown to produce dimers and benzaldoxime peroxide derivatives. ekb.eg The reaction mechanism is thought to involve the formation of an amidoxime radical, which can then dimerize or undergo further oxidation.
Nucleophilic and Electrophilic Reactivity of the Amidoxime Functionality
The amidoxime group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a wide range of chemical transformations. researchgate.net The nucleophilicity arises from the lone pairs of electrons on the oxygen and nitrogen atoms of the amidoxime moiety. researchgate.netmdpi.com
The amidoxime group is considered an α-nucleophile, exhibiting enhanced reactivity compared to other nucleophiles with similar basicity. researchgate.netnih.gov This heightened reactivity is attributed to the "α-effect," where the presence of an adjacent atom with a lone pair of electrons (the nitrogen of the NH2 group) stabilizes the transition state of the nucleophilic attack. researchgate.net This allows amidoximes to react efficiently with electrophiles even in acidic media. nih.gov
The nucleophilic character of the amidoxime group is evident in its reactions with acylating agents, activated nitriles, and in the synthesis of various heterocyclic compounds. researchgate.netacs.org For instance, amidoximes can undergo nucleophilic addition to metal-activated nitriles, leading to the formation of new C-N bonds. acs.org
Computational and Theoretical Investigations of 3,5 Dibromo 4 Methoxybenzamidoxime
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,5-Dibromo-4-methoxybenzamidoxime, these calculations would elucidate the effects of its substituent groups—two bromine atoms, a methoxy (B1213986) group, and an amidoxime (B1450833) moiety—on the electronic distribution and geometry of the benzene (B151609) ring.
The molecular structure of this compound would be optimized using methods like Density Functional Theory (DFT) to predict bond lengths, bond angles, and dihedral angles. The presence of two bulky bromine atoms ortho to the methoxy group and meta to the amidoxime group likely induces steric strain, potentially leading to a non-planar arrangement of the substituents with respect to the benzene ring.
The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and nitrogen atoms of the amidoxime group are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack and key sites for hydrogen bonding. researchgate.netnih.gov The bromine atoms, despite their electronegativity, can exhibit regions of positive potential (sigma-holes), which may influence intermolecular interactions.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. In this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the amidoxime group, while the LUMO may be distributed over the entire molecule, including the bromine atoms. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.govfrontiersin.org
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule |
Note: These values are hypothetical and based on typical results for similar aromatic compounds.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
DFT is a powerful tool for investigating the reactivity and selectivity of chemical reactions. mdpi.com For this compound, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptor analysis, can provide quantitative measures of local reactivity. frontiersin.org
The amidoxime group itself presents multiple reactive sites. The nitrogen and oxygen atoms are nucleophilic, while the carbon atom of the C=N bond is electrophilic. The substitution pattern on the benzene ring further modulates this reactivity. The methoxy group is an activating group, directing electrophilic substitution to the ortho and para positions. However, in this molecule, these positions are already occupied by bromine atoms. The bromine atoms are deactivating yet ortho-, para-directing. Their presence, along with the methoxy group, creates a complex electronic environment that influences the reactivity of the aromatic ring. DFT studies on substituted benzamides have shown that molecular electrostatic potential maps are effective in identifying pharmacophoric elements and predicting sites of interaction. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a biological environment, such as its interaction with a protein target. These methods are particularly relevant given that substituted benzamidoximes have been investigated as ligands for various biological targets. nih.gov
A typical MD simulation would involve placing the molecule in a simulated aqueous environment and observing its conformational changes and interactions with surrounding water molecules over time. If a potential protein target is known, docking studies can predict the most favorable binding pose of this compound within the protein's active site. Subsequent MD simulations of the protein-ligand complex can then be used to assess the stability of the binding pose and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can predict spectroscopic data, which can be invaluable for the characterization of new compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with good accuracy using DFT methods. wisc.edu However, the presence of heavy atoms like bromine can pose a challenge for standard computational methods, sometimes leading to inaccuracies in the predicted chemical shifts of the carbon atoms directly bonded to them due to relativistic effects. acs.orgacs.orgstackexchange.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-NH₂OH | ~150 |
| C-OCH₃ | ~155 |
| C-Br | ~115 |
| C-H | ~110 |
| O-CH₃ | ~60 |
Note: These are estimated values based on analogous structures and may vary depending on the computational method and solvent effects.
IR Spectroscopy: The infrared (IR) spectrum of this compound can also be simulated using DFT calculations. The predicted spectrum would show characteristic vibrational frequencies for its functional groups. For instance, the O-H and N-H stretching vibrations of the amidoxime group would appear in the high-frequency region (3200-3500 cm⁻¹). The C=N stretching vibration would be observed around 1650 cm⁻¹. The aromatic C-C stretching vibrations and the C-O stretching of the methoxy group would also have distinct peaks. researchgate.netspectroscopyonline.comresearchgate.net
Theoretical Insights into Tautomeric Equilibria and Conformational Landscape
Tautomerism: Amidoximes can exist in different tautomeric forms, primarily the amidoxime form and the iminohydroxylamine form. researchgate.netresearchgate.net DFT calculations can be used to determine the relative energies of these tautomers and thus predict their equilibrium populations. For benzamidoxime (B57231), the Z-amidoxime form is generally the most stable. researchgate.net The presence of substituents on the benzene ring can influence the tautomeric equilibrium, as can the solvent environment. researchgate.netnih.gov
Conformational Analysis: The conformational landscape of this compound is likely to be complex due to the rotation around several single bonds, including the C-C bond connecting the amidoxime group to the ring and the C-O bond of the methoxy group. ic.ac.uk The presence of two bulky ortho-bromine atoms can create significant rotational barriers, potentially leading to the existence of stable conformers or atropisomers. mdpi.comresearchgate.net Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate the energy barriers for their interconversion.
Structure-Property Relationships (SPR) Studies
Structure-Property Relationship (SPR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. acs.org For this compound, SPR studies could be employed to predict properties such as its lipophilicity (logP), solubility, and potential toxicity based on its structural features.
Research Applications and Interdisciplinary Impact of Halogenated Benzamidoximes
Advancements in Metal Ion Adsorption and Separation Technologies
The amidoxime (B1450833) functional group (-C(=NOH)NH₂) is renowned for its exceptional ability to chelate metal ions. This property is the cornerstone of its application in separation technologies, particularly for the recovery of valuable and strategic elements from aqueous environments.
Development of Functionalized Adsorbents for Uranium Extraction from Aqueous Media
While specific studies on 3,5-Dibromo-4-methoxybenzamidoxime for this application are not extensively documented, its structure is highly relevant. Incorporating this molecule into a polymer backbone could yield a functionalized adsorbent with modified properties. The bromine atoms and the methoxy (B1213986) group can alter the adsorbent's hydrophobicity, steric environment, and the electronic properties of the chelating amidoxime group, potentially influencing its binding efficiency and selectivity against competing ions like vanadium. acs.org
Table 1: Comparison of Functional Groups in Uranium Adsorbent Development
| Functional Group | Key Characteristics | Relevance to this compound |
|---|---|---|
| Amidoxime | High affinity and selectivity for uranyl ions; forms stable chelates. researchgate.net | The primary active site for uranium binding. |
| Carboxylic Acid | Often used as a comonomer to increase hydrophilicity and ion access. | The methoxy group could be modified to a carboxylic acid to enhance performance. |
| Halogens (Br, Cl) | Increase material density and can influence electronic properties. | The two bromine atoms could enhance selectivity and modify adsorbent properties. |
Mechanisms of Metal Ion Uptake and Selectivity
The mechanism of uranium adsorption by amidoxime groups is understood to involve the formation of a stable, five-membered chelate ring with the uranyl ion. researchgate.net The coordination occurs through both the nitrogen and oxygen atoms of the amidoxime. researchgate.net The linear geometry of the uranyl ion (O=U=O) is well-suited for binding with the planar coordination sites offered by the amidoxime ligand. researchgate.net
For this compound, the substituents on the aromatic ring are expected to modulate this binding. The two electron-withdrawing bromine atoms would decrease the electron density on the benzene (B151609) ring, which in turn affects the acidity of the oxime proton (N-OH) and the basicity of the amine nitrogen. This electronic tuning can impact the binding affinity and, crucially, the selectivity for uranyl ions over other competing metal ions present in seawater, such as vanadium and iron. osti.govacs.org The methoxy group, being electron-donating, provides a counteracting electronic effect. This intricate balance of electronic influences makes this compound an interesting candidate for developing next-generation selective adsorbents.
Table 2: Proposed Metal Ion Binding Sites and Electronic Influences
| Functional Group | Proposed Role in Metal Binding | Electronic Influence of Substituents |
|---|---|---|
| Oxime (-NOH) | Primary binding site (Oxygen atom) for chelation. | Influenced by inductive and resonance effects from Br and OCH₃. |
| **Amine (-NH₂) ** | Secondary binding site (Nitrogen atom) for chelation. | Basicity is modulated by ring substituents. |
| Bromine (-Br) | Electron-withdrawing; may enhance selectivity. | Decreases electron density in the aromatic ring. |
| Methoxy (-OCH₃) | Electron-donating; may increase binding strength. | Increases electron density in the aromatic ring via resonance. |
Synthetic Utility as Versatile Chemical Intermediates
Beyond its potential in materials science, this compound serves as a valuable building block in organic synthesis, offering multiple reaction sites for constructing more complex molecules.
Precursors for the Synthesis of Diverse Heterocyclic Systems
Benzamidoximes are well-established precursors for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles with significant applications in medicinal chemistry. rjptonline.org The standard method involves the reaction of a benzamidoxime (B57231) with a carboxylic acid derivative (such as an acid chloride or anhydride) or a nitrile. nih.govorganic-chemistry.org The reaction proceeds through an initial O-acylation of the amidoxime, followed by a cyclodehydration step to form the stable 1,2,4-oxadiazole (B8745197) ring. scielo.br
Using this compound, a variety of 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized, where the oxadiazole ring bears a 3,5-dibromo-4-methoxyphenyl group at the 3-position. This allows for the creation of a library of compounds where the functionality at the 5-position can be easily varied.
Table 3: Potential Heterocyclic Systems from this compound
| Reagent | Resulting Heterocycle | Description |
|---|---|---|
| Carboxylic Acid / Acid Chloride | 3-(3,5-Dibromo-4-methoxyphenyl)-5-substituted-1,2,4-oxadiazole | A common and versatile route to 1,2,4-oxadiazoles. scielo.brnih.gov |
| Orthoesters | 3-(3,5-Dibromo-4-methoxyphenyl)-5-substituted-1,2,4-oxadiazole | An alternative method for forming the oxadiazole ring. |
| Nitriles | 3-(3,5-Dibromo-4-methoxyphenyl)-5-substituted-1,2,4-oxadiazole | Catalytic methods exist for the direct reaction with nitriles. organic-chemistry.org |
Building Blocks in Complex Organic Molecule Synthesis
The two bromine atoms on the aromatic ring of this compound are prime handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. nih.govmdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. This functionality allows the compound to be used as a scaffold, where the bromine atoms can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups. rsc.orgnih.gov
This synthetic versatility enables the construction of complex, poly-substituted aromatic structures. For example, a regioselective Suzuki coupling could be performed at one bromine position, followed by a second, different coupling at the other position. rsc.org Furthermore, the amidoxime and methoxy groups can be chemically modified before or after these coupling reactions, adding another layer of synthetic potential and allowing access to a vast chemical space for drug discovery and materials development.
Table 4: Potential Cross-Coupling Reactions on the Dibromo-Aromatic Core
| Reaction Name | Coupling Partner | Resulting Bond | Significance |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Arylboronic acid) | C-C (Aryl-Aryl) | Highly versatile and functional group tolerant for building biaryls. nih.govmdpi.com |
| Stille | Organotin Reagent | C-C (Aryl-Aryl/Alkenyl) | Useful for creating complex conjugated systems. researchgate.net |
| Heck | Alkene | C-C (Aryl-Alkene) | Forms substituted styrenyl derivatives. |
| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | A key method for synthesizing arylamines. |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkyne) | Constructs aryl-alkyne linkages, important in materials and natural products. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
